

An In-depth Technical Guide to the Ionizable Lipid DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of the ionizable lipid DLin-MC3-DMA, a key component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.

Chemical Structure and Physicochemical Properties

DLin-MC3-DMA, with the full chemical name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate, is a synthetic, ionizable cationic lipid that has been instrumental in the formulation of LNPs for the delivery of siRNA, mRNA, and DNA.[1] Its structure features a pH-dependent ionizable head group, which allows it to remain neutral at physiological pH, minimizing systemic toxicity, and become positively charged in the acidic environment of endosomes.[2] This property is crucial for its function in endosomal escape.[2]

The key physicochemical properties of DLin-MC3-DMA are summarized in the table below.



Property	Value	References	
Chemical Name	(6Z,9Z,28Z,31Z)- Heptatriaconta-6,9,28,31- tetraen-19-yl 4- (dimethylamino)butanoate	[1]	
Common Names	DLin-MC3-DMA, MC3	[3]	
CAS Number	1224606-06-7	224606-06-7 [1][3]	
Molecular Formula	C43H79NO2	[1][3]	
Molecular Weight	642.1 g/mol	[1][3]	
Apparent pKa	6.44	[1][3][4][5]	
Solubility	Soluble in Ethanol, DMSO, DMF	[1][6]	

Role in Lipid Nanoparticle (LNP) Formulations and In Vivo Performance

DLin-MC3-DMA is a critical component in LNP formulations, which are typically composed of four main components: an ionizable cationic lipid (like DLin-MC3-DMA), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000).[2] The molar ratio of these components is a critical parameter that influences the LNP's stability, encapsulation efficiency, and in vivo performance.[7] A commonly used molar ratio for DLin-MC3-DMA-based LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]

LNPs formulated with DLin-MC3-DMA have demonstrated high encapsulation efficiency for nucleic acids and are effective in mediating gene silencing and protein expression in vivo.[2][4] The optimal pKa of DLin-MC3-DMA, between 6.2 and 6.5, is a key determinant of its high in vivo activity, particularly for hepatic gene silencing.[9][10] Following intravenous administration in mice, these LNPs predominantly accumulate in the liver and spleen.[3][11] Formulations containing DLin-MC3-DMA have been successfully used in FDA-approved therapeutics for the treatment of hereditary transthyretin-mediated amyloidosis.[4][9]

The table below summarizes key performance data for DLin-MC3-DMA-containing LNPs.



Performance Metric	Result	Organ/Application	References
In Vivo Gene Silencing (ED50)	0.03 mg/kg (for Factor VII siRNA)	Liver	[10]
Primary Organ Distribution (IV)	Liver, Spleen	Systemic Delivery	[3][11]
Primary Organ Distribution (IM)	Muscle, Non-draining lymph nodes	Local Delivery	[3][4]

Mechanism of Action: Endosomal Escape

The efficacy of DLin-MC3-DMA-based LNPs is largely attributed to their ability to facilitate the escape of their nucleic acid cargo from the endosome into the cytoplasm.[2][12] This process is initiated upon cellular uptake of the LNPs into endosomes, where the acidic environment protonates the tertiary amine of DLin-MC3-DMA, rendering the lipid cationic.[2][12]

There are two main proposed mechanisms for the subsequent endosomal escape:

- Membrane Destabilization: The protonated DLin-MC3-DMA interacts with anionic lipids in the
 endosomal membrane, inducing a non-bilayer (hexagonal HII) phase transition.[13] This
 disrupts the endosomal membrane, allowing the release of the nucleic acid payload into the
 cytosol.[13]
- Proton Sponge Effect: The buffering capacity of the ionizable lipid leads to the influx of protons and chloride ions into the endosome, increasing osmotic pressure.[13] This causes the endosome to swell and eventually rupture, releasing its contents.[13]





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Mechanism of DLin-MC3-DMA mediated endosomal escape.

Experimental Protocols Preparation of DLin-MC3-DMA Stock Solution

A stock solution of DLin-MC3-DMA is typically prepared in absolute ethanol. For example, a 100 mg/mL stock solution can be prepared for use in LNP formulations.[14]

Materials:

- DLin-MC3-DMA
- Absolute ethanol
- Glass vial

Procedure:

- Weigh the desired amount of DLin-MC3-DMA in a tared glass vial.
- Add the calculated volume of absolute ethanol to achieve the target concentration.
- Vortex or mix thoroughly until the lipid is completely dissolved and the solution is clear.

Formulation of DLin-MC3-DMA-based LNPs using Microfluidic Mixing

Microfluidic mixing is a reproducible method for the formulation of LNPs. This protocol describes the preparation of LNPs encapsulating a nucleic acid cargo.

Materials:

- DLin-MC3-DMA stock solution in ethanol
- DSPC stock solution in ethanol
- Cholesterol stock solution in ethanol

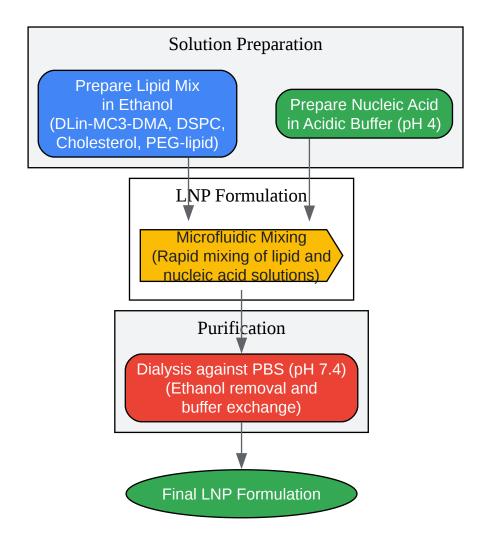


- DMG-PEG 2000 stock solution in ethanol
- Nucleic acid (e.g., mRNA, siRNA) in an acidic buffer (e.g., 10 mM citrate buffer, pH 4)
- Microfluidic mixing device (e.g., NanoAssemblr)[15]
- Dialysis kit (MWCO 3.5 kDa)
- PBS, pH 7.4

Procedure:

- Prepare the Lipid-Ethanol Solution:
 - In a glass vial, combine the stock solutions of DLin-MC3-DMA, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).
 - Mix the lipid solutions thoroughly to ensure a clear, homogenous mixture.
- Prepare the Nucleic Acid-Aqueous Solution:
 - Dissolve the nucleic acid cargo in the acidic buffer to the desired concentration.
- Microfluidic Mixing:
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.[15]
 - Set the flow rate ratio on the microfluidic mixing device (e.g., 3:1 aqueous to ethanol).[15]
 - Initiate the mixing process to allow for the self-assembly of the LNPs.
- Purification and Buffer Exchange:
 - Dialyze the resulting LNP dispersion against PBS (pH 7.4) for at least 1 hour to remove ethanol and the acidic buffer.
 - After dialysis, collect the purified LNP solution.[15]





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Workflow for LNP formulation using microfluidic mixing.

Conclusion

DLin-MC3-DMA has established itself as a cornerstone ionizable lipid in the field of nucleic acid delivery. Its well-defined chemical structure, optimal pKa, and efficient mechanism of endosomal escape have enabled the development of potent and clinically successful LNP-based therapeutics. This guide provides essential technical information for researchers and developers working to harness the potential of DLin-MC3-DMA in novel drug delivery systems.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Ionizable Lipid DLin-MC3-DMA]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10861685#ionizable-lipid-1-chemical-structure-and-properties]

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